Cas no 1806069-00-0 (6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine)

6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine
-
- Inchi: 1S/C6H4ClF3N2/c7-4-2(5(8)9)1-3(11)12-6(4)10/h1,5H,(H2,11,12)
- InChI Key: QEYJGQYIEQUPOX-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C(C=C1C(F)F)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9
6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029068985-1g |
6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine |
1806069-00-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine Related Literature
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Additional information on 6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine
6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine: A Comprehensive Overview
The compound with CAS No. 1806069-00-0, known as 6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which incorporates multiple substituents, including an amino group, a chlorine atom, a difluoromethyl group, and a fluorine atom. The combination of these functional groups imparts distinctive chemical properties to the molecule, making it a valuable component in various research and industrial applications.
Recent studies have highlighted the potential of 6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine in the development of advanced materials and pharmaceutical compounds. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, where its amino group facilitates the formation of peptide bonds and other essential biochemical interactions. Additionally, the presence of halogen atoms (chlorine and fluorine) enhances the compound's reactivity, making it an ideal candidate for use in catalytic processes and organic transformations.
One of the most promising applications of this compound lies in its use as an intermediate in the production of agrochemicals. The difluoromethyl group contributes to the compound's stability and resistance to environmental factors, making it suitable for use in pesticides and herbicides. Recent advancements in green chemistry have further emphasized the importance of such compounds in developing sustainable agricultural solutions.
From a structural perspective, 6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine exhibits a high degree of symmetry and electronic delocalization due to its pyridine ring system. This characteristic not only enhances its thermal stability but also contributes to its ability to act as a ligand in coordination chemistry. Researchers have utilized this property to synthesize novel metal complexes with potential applications in catalysis and drug delivery systems.
The synthesis of 6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine involves a multi-step process that typically begins with the preparation of intermediates such as chloropyridines or fluorinated pyridines. The introduction of the amino group is often achieved through nucleophilic substitution or reductive amination reactions, while the difluoromethyl group can be incorporated via alkylation or coupling reactions. The optimization of these steps has been a focal point for chemists aiming to improve yield and purity.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic properties and reactivity patterns of 6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine. Advanced quantum mechanical calculations have revealed that the compound exhibits unique electronic transitions, which could be harnessed for applications in optoelectronics and photovoltaics. Furthermore, molecular dynamics simulations have shed light on its behavior under various environmental conditions, aiding in the design of more robust materials.
In conclusion, 6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine (CAS No. 1806069-00-0) stands as a testament to the ingenuity of modern chemical synthesis. Its versatile structure and diverse functional groups make it an invaluable tool across multiple disciplines. As research continues to uncover new applications and optimizations for this compound, it is poised to play an increasingly significant role in advancing both scientific understanding and industrial innovation.
1806069-00-0 (6-Amino-3-chloro-4-(difluoromethyl)-2-fluoropyridine) Related Products
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 249916-07-2(Borreriagenin)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)




